molecular formula C15H26N4O2 B12312240 rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans

rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans

Cat. No.: B12312240
M. Wt: 294.39 g/mol
InChI Key: ZJPFYXRHCUMLAM-UHFFFAOYSA-N
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Description

rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans is a complex organic compound with a unique structure that includes a pyrrolidinone ring, a pyrazole moiety, and various functional groups

Preparation Methods

The synthesis of rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the formation of the pyrrolidinone ring, introduction of the pyrazole group, and subsequent functionalization to introduce the aminomethyl and tert-butyl groups. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts, solvents, and temperature control.

Chemical Reactions Analysis

rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. Pathways involved in its mechanism of action may include signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar compounds to rac-(4R,5S)-4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]pyrrolidin-2-one, trans include other pyrrolidinone derivatives and pyrazole-containing compounds. These compounds may share similar structural features but differ in their functional groups or stereochemistry. The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique properties and applications.

Properties

Molecular Formula

C15H26N4O2

Molecular Weight

294.39 g/mol

IUPAC Name

4-(aminomethyl)-1-tert-butyl-5-[1-(2-methoxyethyl)pyrazol-4-yl]pyrrolidin-2-one

InChI

InChI=1S/C15H26N4O2/c1-15(2,3)19-13(20)7-11(8-16)14(19)12-9-17-18(10-12)5-6-21-4/h9-11,14H,5-8,16H2,1-4H3

InChI Key

ZJPFYXRHCUMLAM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(C(CC1=O)CN)C2=CN(N=C2)CCOC

Origin of Product

United States

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